molecular formula C15H17Cl3N2O2 B12477110 N'-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide

N'-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide

Cat. No.: B12477110
M. Wt: 363.7 g/mol
InChI Key: UHVRRHABVRFSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H17Cl3N2O2 It is known for its unique structure, which includes a cycloheptylidene group and a trichlorophenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cycloheptanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of the hydrazide intermediate and its subsequent reaction with cycloheptanone.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichlorophenoxy group is known to interact with cellular membranes, affecting permeability and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide is unique due to its cycloheptylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17Cl3N2O2

Molecular Weight

363.7 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H17Cl3N2O2/c16-11-7-13(18)14(8-12(11)17)22-9-15(21)20-19-10-5-3-1-2-4-6-10/h7-8H,1-6,9H2,(H,20,21)

InChI Key

UHVRRHABVRFSSY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.